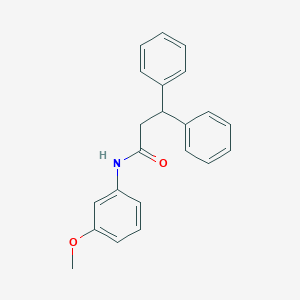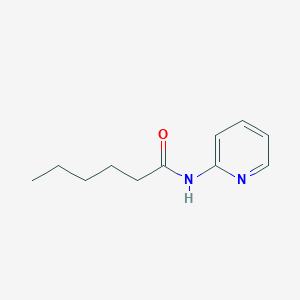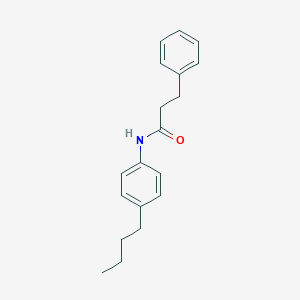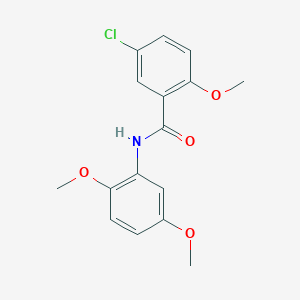
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects. The purpose of
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. In Alzheimer's disease, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its effects. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of analogs of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide could lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with isobutyryl chloride to form 2,4-dichlorophenyl isobutyrate. This intermediate product is then reacted with 4-fluoroaniline in the presence of potassium carbonate to form 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection, which could potentially slow down the progression of the disease.
properties
Molecular Formula |
C15H12Cl2FNO2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20) |
InChI Key |
FTADFDWMQQCTNK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



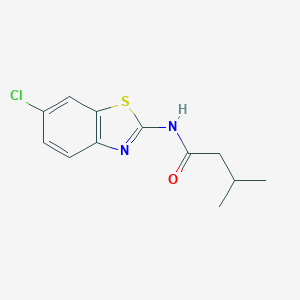
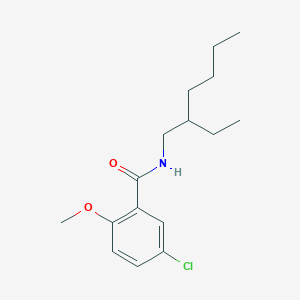

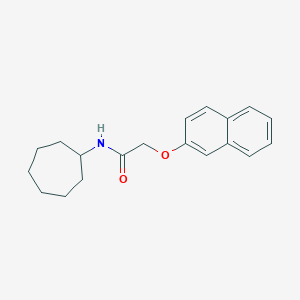
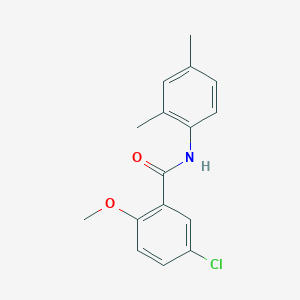

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


